molecular formula C23H20BrN7O2 B11708634 4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-bromo-6-methoxyphenol

4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-bromo-6-methoxyphenol

Cat. No.: B11708634
M. Wt: 506.4 g/mol
InChI Key: UKWCUALWSSHMGD-AFUMVMLFSA-N
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Description

4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-BROMO-6-METHOXYPHENOL is a complex organic compound characterized by its unique structure, which includes a triazine ring, phenylamino groups, and a bromomethoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-BROMO-6-METHOXYPHENOL typically involves multi-step organic reactions. The process begins with the formation of the triazine ring, followed by the introduction of phenylamino groups. The final steps involve the addition of the hydrazinylidene moiety and the bromomethoxyphenol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-BROMO-6-METHOXYPHENOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The bromine atom in the bromomethoxyphenol moiety can be substituted with other functional groups, resulting in diverse chemical products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized phenol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-BROMO-6-METHOXYPHENOL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Research may involve evaluating its efficacy and safety in preclinical and clinical studies, with the aim of developing new drugs or treatments.

Industry

In industrial applications, 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-BROMO-6-METHOXYPHENOL may be used in the production of specialty chemicals, dyes, or materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-BROMO-6-METHOXYPHENOL involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-BROMO-6-METHOXYPHENOL include other triazine derivatives and phenylamino-substituted compounds. Examples include:

  • 4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZINE
  • 2-BROMO-6-METHOXYPHENOL
  • HYDRAZINYLIDENE-SUBSTITUTED TRIAZINES

Uniqueness

The uniqueness of 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-BROMO-6-METHOXYPHENOL lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H20BrN7O2

Molecular Weight

506.4 g/mol

IUPAC Name

2-bromo-4-[(E)-[(4,6-dianilino-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol

InChI

InChI=1S/C23H20BrN7O2/c1-33-19-13-15(12-18(24)20(19)32)14-25-31-23-29-21(26-16-8-4-2-5-9-16)28-22(30-23)27-17-10-6-3-7-11-17/h2-14,32H,1H3,(H3,26,27,28,29,30,31)/b25-14+

InChI Key

UKWCUALWSSHMGD-AFUMVMLFSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)Br)O

Origin of Product

United States

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